4-Ethyl-1-iodo-2-isopropoxy-benzene
Description
4-Ethyl-1-iodo-2-isopropoxy-benzene is an aromatic ether derivative characterized by a benzene ring substituted with an ethyl group at the 4-position, an iodine atom at the 1-position, and an isopropoxy group at the 2-position. The iodine substituent enhances reactivity in cross-coupling reactions, while the ethyl and isopropoxy groups influence steric and electronic properties, affecting solubility and stability.
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-ethyl-1-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15IO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
GWRSYIMSVQYEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence () lists multiple aromatic ethers and substituted benzene derivatives, but none directly match the structure of 4-Ethyl-1-iodo-2-isopropoxy-benzene. However, comparisons can be inferred based on substituent effects and analogous compounds:
Table 1: Key Substituent Effects in Analogous Compounds
Key Findings:
Reactivity: The iodine atom in this compound distinguishes it from non-halogenated analogs (e.g., 2-Isopropoxy-1,3-diisopropylbenzene), enabling participation in Suzuki-Miyaura or Ullmann couplings. Iodine’s leaving-group ability contrasts with chloro or bromo analogs, which require harsher conditions for substitution .
Electronic Effects : The electron-donating ethyl and isopropoxy groups deactivate the benzene ring, reducing electrophilic substitution rates compared to electron-withdrawing substituents (e.g., in 4-chloroacetoacetanilide).
Limitations of Available Data
The evidence provided lacks specific data on this compound’s physicochemical properties (e.g., melting point, solubility) or synthetic protocols. Comparative analysis relies on indirect inferences from structurally related compounds listed in . Further experimental studies or computational modeling would be required to validate these hypotheses.
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